molecular formula C7H9Cl3N2O2 B14539114 Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- CAS No. 62026-63-5

Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)-

Cat. No.: B14539114
CAS No.: 62026-63-5
M. Wt: 259.5 g/mol
InChI Key: CGTWBFFTMYIZKW-UHFFFAOYSA-N
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Description

Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- is a chemical compound with a complex structure that includes a trichloroacetamide group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- typically involves the reaction of trichloroacetyl chloride with morpholine in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The morpholine ring can interact with hydrophobic pockets in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-
  • Acetamide, 2,2,2-trichloro-
  • Acetamide, N-(2,4-dimethylphenyl)-

Uniqueness

Acetamide, 2,2,2-trichloro-N-(4-morpholinylmethylene)- is unique due to the presence of both the trichloroacetamide group and the morpholine ring This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds

Properties

CAS No.

62026-63-5

Molecular Formula

C7H9Cl3N2O2

Molecular Weight

259.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(morpholin-4-ylmethylidene)acetamide

InChI

InChI=1S/C7H9Cl3N2O2/c8-7(9,10)6(13)11-5-12-1-3-14-4-2-12/h5H,1-4H2

InChI Key

CGTWBFFTMYIZKW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C=NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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